4,4,5,5-Tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane
Overview
Description
Phenylboronic acid pinacol ester, also known as boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Synthesis Analysis
Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate . It can also be used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides over Silia Cat Pd (0) .Molecular Structure Analysis
The empirical formula of Phenylboronic acid pinacol ester is C12H17BO2. Its molecular weight is 204.07 .Physical And Chemical Properties Analysis
Phenylboronic acid pinacol ester is a solid with a melting point of 27-31 °C (lit.) .Scientific Research Applications
Chemical Synthesis and Crystal Structure :
- Synthesis and Molecular Structure : The related compound 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was prepared through rhodium-catalyzed hydroboration and characterized by X-ray diffraction, indicating no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom (Coombs et al., 2006).
Chemical Modifications and Reactivity :
- Derivative Formation : Syntheses of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives of the compound were explored, displaying inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).
- Development of New Building Blocks : The compound was used to develop new building blocks for the synthesis of biologically active derivatives, demonstrating its high synthetic potential (Büttner et al., 2007).
Advanced Characterization Techniques :
- Spectroscopy and Crystallography : Detailed structural, conformational, and physicochemical properties of specific derivatives of the compound were investigated using various techniques like FTIR, NMR, mass spectrometry, and X-ray diffraction, along with theoretical studies like density functional theory (DFT) (Huang et al., 2021).
Safety and Hazards
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)14-11-10-13(18-14)12-8-6-5-7-9-12/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCIEWGQNCCYEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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